BenchChemオンラインストアへようこそ!

Celivarone

Pharmacokinetics Antiarrhythmic Drug Development Atrial Fibrillation

Celivarone (CAS 401925-43-7, SSR149744C) is a noniodinated benzofuran antiarrhythmic with Vaughan Williams Class I–IV multichannel blockade. Unlike amiodarone, it lacks iodine, eliminating thyroid dysfunction risk. Its intermediate half-life (28–35 hours) enables once-daily dosing without complex loading regimens, unlike amiodarone’s weeks-long accumulation. Ideal for preclinical atrial fibrillation research requiring chronic oral dosing with clean endocrine safety. Compound‑specific procurement is essential; substitution with dronedarone or amiodarone introduces uncontrolled PK variables. Trust in batch‑to‑batch consistency for reproducible results.

Molecular Formula C34H47NO4
Molecular Weight 533.7 g/mol
CAS No. 401925-43-7
Cat. No. B1668370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelivarone
CAS401925-43-7
SynonymsATI 2042
ATI-2042
ATI2042
celivarone
SSR149744C
Molecular FormulaC34H47NO4
Molecular Weight533.7 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC
InChIInChI=1S/C34H47NO4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3/h15-20,24-25H,6-14,21-23H2,1-5H3
InChIKeyZCENNVQCOZQSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Celivarone (401925-43-7) Procurement Guide: Pharmacological Profile of a Noniodinated Benzofuran Antiarrhythmic


Celivarone (CAS 401925-43-7, also known as SSR149744C) is a noniodinated benzofuran derivative structurally related to amiodarone and dronedarone [1]. It is an orally active antiarrhythmic agent that exhibits multifactorial ion channel blockade, including inhibition of sodium (Na+), L-type calcium (Ca2+), and multiple potassium channels (IKr, IKs, IK(ACh), and IKv1.5), as well as β1-adrenergic receptor antagonism [2]. This profile confers Vaughan Williams Class I, II, III, and IV electrophysiological properties [3]. Celivarone was developed by Sanofi-Aventis and advanced through Phase II/III clinical trials for the maintenance of sinus rhythm and conversion of atrial fibrillation/flutter (MAIA and CORYFEE trials) and for the prevention of ventricular arrhythmia-triggered ICD interventions in patients with reduced left ventricular ejection fraction (ALPHEE trial) [4].

Celivarone (401925-43-7) Selection Rationale: Why Amiodarone and Dronedarone Are Not Direct Substitutes


Generic substitution within the noniodinated benzofuran antiarrhythmic class fails due to marked pharmacokinetic and safety profile divergence. While celivarone, dronedarone, and amiodarone share a common structural backbone and multifactorial ion channel inhibition [1], they exhibit substantially different elimination half-lives, tissue accumulation patterns, and adverse effect profiles [2]. Celivarone offers an intermediate half-life of 28–35 hours, enabling once-daily dosing without the weeks-long accumulation and complex loading regimens characteristic of amiodarone, yet longer than dronedarone's 13–19 hours [3]. Furthermore, celivarone and dronedarone lack iodine moieties, thereby eliminating the thyroid dysfunction that complicates 5–20% of amiodarone-treated patients [4]. These quantifiable differences in PK parameters and organ-specific toxicity risk mandate compound-specific procurement for research consistency and clinical development programs; substitution with either analog introduces uncontrolled variables in tissue distribution, washout kinetics, and endocrine safety monitoring [5].

Celivarone (401925-43-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Elimination Half-Life of Celivarone vs. Dronedarone and Amiodarone: Implications for Dosing Frequency and Washout Periods

Celivarone exhibits an elimination half-life of 28–35 hours, which is approximately 2-fold longer than dronedarone (13–19 hours) and substantially shorter than amiodarone (several weeks) [1]. This intermediate half-life enables once-daily dosing without the need for complex loading regimens, while avoiding the prolonged tissue accumulation and extended washout periods that characterize amiodarone therapy [2].

Pharmacokinetics Antiarrhythmic Drug Development Atrial Fibrillation

Oral Bioavailability of Celivarone vs. Amiodarone: Reducing PK Variability in Preclinical and Clinical Studies

Celivarone demonstrates higher and more consistent oral bioavailability compared to amiodarone, which exhibits erratic and unpredictable absorption with bioavailability ranging from 22% to 86% [1]. While the absolute oral bioavailability value for celivarone remains unpublished, multiple authoritative sources confirm it is higher than that of both amiodarone and dronedarone, contributing to lower inter-individual PK variability [2].

Pharmacokinetics Oral Bioavailability Antiarrhythmic Agents

Thyroid Safety Profile of Celivarone vs. Amiodarone: Elimination of Iodine-Associated Endocrine Toxicity

Celivarone, a noniodinated benzofuran derivative, eliminates the risk of iodine-associated thyroid dysfunction that complicates amiodarone therapy in 2–20% of patients (thyrotoxicosis in 2–15%, hypothyroidism in 5–20%) [1]. In the ALPHEE clinical trial, celivarone was not associated with an increased risk of thyroid dysfunction or pulmonary events compared to placebo, consistent with its noniodinated chemical structure [2].

Drug Safety Thyroid Dysfunction Antiarrhythmic Toxicity Amiodarone Alternatives

Atrial Selectivity of Celivarone in Canine Models: Preferential Atrial Action for Atrial Fibrillation Research

Celivarone demonstrates relative atrial selectivity in canine models, preferentially targeting atrial arrhythmias such as atrial fibrillation and flutter [1]. In anesthetized dogs with vagally induced atrial fibrillation, celivarone administered intravenously at 3 and 10 mg/kg terminated AF in 7 out of 7 dogs (100%) and prevented reinduction in 4 out of 7 dogs (57%) [2]. This atrial-preferential action distinguishes celivarone from nonselective multichannel blockers that may carry higher ventricular proarrhythmic risk .

Atrial Fibrillation Electrophysiology Preclinical Models Atrial Selectivity

Symptomatic AF/AFL Recurrence Reduction with Low-Dose Celivarone in the MAIA Trial: Dose-Response Differentiation from Amiodarone

In the randomized, double-blind MAIA trial (N=673), low-dose celivarone (50 mg and 100 mg once daily) significantly reduced symptomatic atrial fibrillation/flutter recurrences compared to placebo at 90 days, whereas amiodarone (200 mg daily after loading) did not achieve statistical significance for this endpoint [1]. Celivarone 50 mg reduced symptomatic recurrences from 40.5% (placebo) to 26.6% (P=0.022), and celivarone 100 mg reduced recurrences to 25.2% (P=0.018) [2]. Notably, higher celivarone doses (200 mg and 300 mg) did not produce significant reductions, demonstrating an inverse dose-response relationship for symptomatic control [3].

Atrial Fibrillation Clinical Trial Dose-Response Symptom Control

Ventricular Arrhythmia-Triggered ICD Intervention Rates in the ALPHEE Trial: Celivarone vs. Amiodarone vs. Placebo

The phase II ALPHEE trial (N=486) directly compared celivarone (50, 100, or 300 mg daily) to placebo and amiodarone (600 mg loading followed by 200 mg daily) for the prevention of ventricular tachycardia/ventricular fibrillation-triggered ICD interventions or sudden death [1]. The primary endpoint incidence was 61.5% with placebo, 67.0% with celivarone 50 mg, 58.8% with celivarone 100 mg, 54.9% with celivarone 300 mg, and 45.3% with amiodarone [2]. Celivarone did not demonstrate superiority over amiodarone or placebo at any dose for the primary endpoint [3].

Ventricular Tachycardia ICD Therapy Sudden Cardiac Death Antiarrhythmic Efficacy

Celivarone (401925-43-7) Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Atrial Fibrillation Preclinical Research Requiring Atrial-Selective Ion Channel Blockade Without Iodine Toxicity Confounding

Celivarone is ideally suited for preclinical atrial fibrillation research where long-term oral dosing is required and thyroid function must remain unaffected by iodine exposure [1]. Its demonstrated atrial selectivity in canine models (100% termination of vagally induced AF at 3–10 mg/kg IV) and once-daily oral dosing PK profile (28–35 hour half-life) enable chronic administration studies without the complexity of amiodarone's loading regimens or the confounding effects of amiodarone-induced hypothyroidism or thyrotoxicosis [2]. Researchers studying atrial electrophysiology, AF mechanisms, or developing novel atrial-selective therapies should prioritize celivarone over amiodarone for these applications [3].

Clinical Development of Low-Dose Antiarrhythmic Regimens for Symptomatic AF/AFL Management

The MAIA trial established that low-dose celivarone (50–100 mg daily) produces a statistically significant 13.9–15.3% absolute risk reduction in symptomatic AF/AFL recurrences compared to placebo at 90 days [1]. This inverse dose-response relationship (higher doses were ineffective for symptom control) suggests a unique therapeutic window that may be exploited in clinical development programs targeting symptomatic relief rather than rhythm conversion [2]. Pharmaceutical developers and clinical researchers investigating low-dose antiarrhythmic strategies or compounds with non-monotonic dose-response curves should consider celivarone as a reference compound or active comparator in trial design [3].

Comparative Pharmacokinetic Studies of Noniodinated Benzofuran Antiarrhythmics

Celivarone occupies a distinct pharmacokinetic niche among noniodinated benzofuran derivatives, with an intermediate half-life (28–35 hours) that is ~2-fold longer than dronedarone (13–19 hours) and substantially shorter than amiodarone (weeks) [1]. It also demonstrates higher oral bioavailability and reduced tissue accumulation compared to amiodarone [2]. These properties make celivarone an essential reference compound for comparative PK studies aimed at understanding structure-PK relationships within the benzofuran class, as well as for developing PK/PD models that require a well-characterized, once-daily oral agent with predictable washout kinetics [3].

ICD Patient Population Research Requiring a Safety-Characterized Multichannel Blocker with No Thyroid or Pulmonary Toxicity Signal

Despite not meeting the primary efficacy endpoint in the ALPHEE trial, celivarone's extensive safety characterization in 486 ICD patients with reduced LVEF provides a valuable reference for researchers studying antiarrhythmic safety in high-risk populations [1]. In this trial, celivarone was not associated with torsades de pointes, thyroid dysfunction, or pulmonary events [2]. This safety profile, combined with its Vaughan Williams Class I–IV multichannel blockade, makes celivarone a useful comparator or background therapy in studies where thyroid and pulmonary safety are critical endpoints and where the confounding effects of iodine-associated toxicity must be excluded from the analysis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Celivarone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.